3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is an organic compound with the molecular formula C17H16BrNO2 It is a derivative of benzamide, featuring a bromine atom and an isochromenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide typically involves the following steps:
Isochromenylmethyl Group Introduction: The isochromenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the benzamide is reacted with an isochromenylmethyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isochromenylmethyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
- 3-chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide
- 3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)aniline
Uniqueness
3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide is unique due to the presence of both a bromine atom and an isochromenylmethyl group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced reactivity and specificity in certain reactions and applications.
Properties
Molecular Formula |
C17H16BrNO2 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
3-bromo-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C17H16BrNO2/c18-14-6-3-5-13(10-14)17(20)19-11-16-15-7-2-1-4-12(15)8-9-21-16/h1-7,10,16H,8-9,11H2,(H,19,20) |
InChI Key |
URQPARGQTCYMRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.